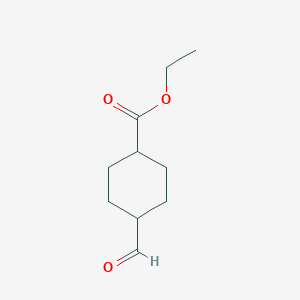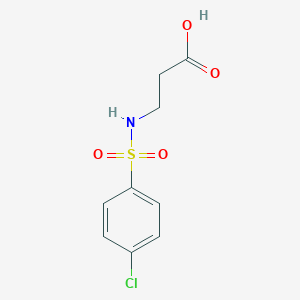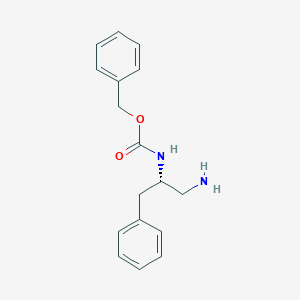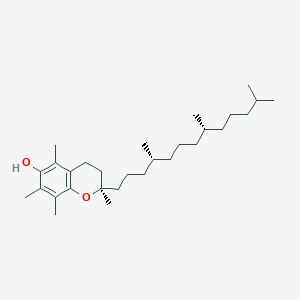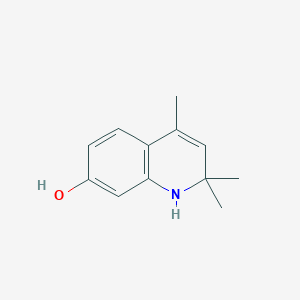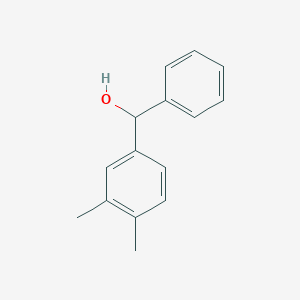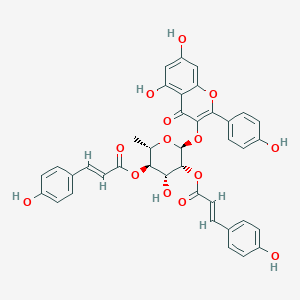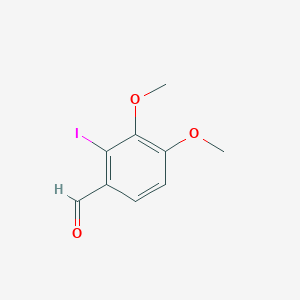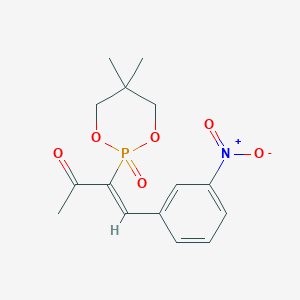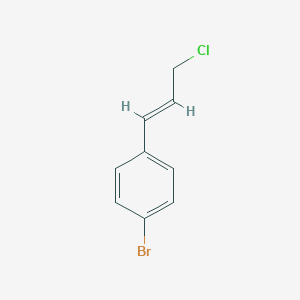
(E)-(3-chloroprop-1-enyl)-4-bromobenzene
説明
(E)-(3-Chloroprop-1-enyl)-4-bromobenzene is an organic compound with the molecular formula C9H8BrCl. It is a derivative of benzene, where a bromine atom is attached to the fourth carbon of the benzene ring, and a (3-chloroprop-1-enyl) group is attached to the first carbon. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(3-chloroprop-1-enyl)-4-bromobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3-chloropropene.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as potassium tert-butoxide.
Procedure: The 4-bromobenzaldehyde undergoes a Wittig reaction with the ylide derived from 3-chloropropene, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions: (E)-(3-Chloroprop-1-enyl)-4-bromobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The (3-chloroprop-1-enyl) group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the (3-chloroprop-1-enyl) group can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as 4-aminobenzene derivatives.
Oxidation: Products include 4-bromo-3-chloroprop-1-enylbenzaldehyde or 4-bromo-3-chloroprop-1-enylbenzoic acid.
Reduction: The major product is 4-bromo-3-chloropropylbenzene.
科学的研究の応用
(E)-(3-Chloroprop-1-enyl)-4-bromobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-(3-chloroprop-1-enyl)-4-bromobenzene depends on the specific reaction or application. Generally, its reactivity is influenced by the presence of the bromine and (3-chloroprop-1-enyl) groups, which can participate in various chemical transformations. The molecular targets and pathways involved would vary based on the specific context of its use, such as in biological systems or chemical synthesis.
類似化合物との比較
(E)-(3-Chloroprop-1-enyl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of bromine.
(E)-(3-Chloroprop-1-enyl)-4-iodobenzene: Similar structure but with an iodine atom instead of bromine.
(E)-(3-Chloroprop-1-enyl)-4-methylbenzene: Similar structure but with a methyl group instead of bromine.
Uniqueness: (E)-(3-Chloroprop-1-enyl)-4-bromobenzene is unique due to the presence of both bromine and (3-chloroprop-1-enyl) groups, which confer distinct reactivity and properties compared to its analogs. The bromine atom provides a site for nucleophilic substitution, while the (3-chloroprop-1-enyl) group offers opportunities for oxidation and reduction reactions.
特性
IUPAC Name |
1-bromo-4-[(E)-3-chloroprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H,7H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYBPNFKLPDFBX-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546650 | |
| Record name | 1-Bromo-4-[(1E)-3-chloroprop-1-en-1-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104293-07-4 | |
| Record name | 1-Bromo-4-[(1E)-3-chloroprop-1-en-1-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-(3-chloroprop-1-enyl)-4-bromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


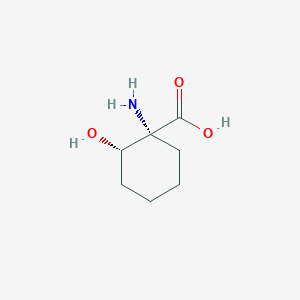
![(+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B171823.png)
![(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B171824.png)
